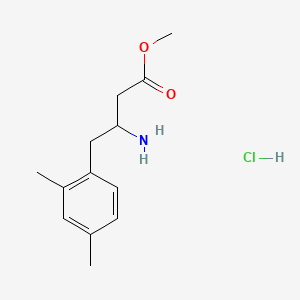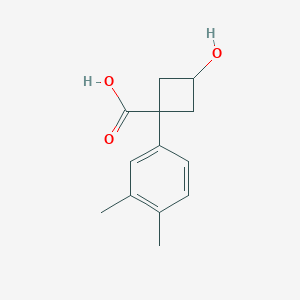
1-(3,4-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group, along with a 3,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylbenzyl chloride with cyclobutanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
- Oxidation of the hydroxy group yields 1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid.
- Reduction of the carboxylic acid group yields 1-(3,4-Dimethylphenyl)-3-hydroxycyclobutanol.
- Substitution on the aromatic ring yields various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(3,4-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring may also participate in π-π interactions, further modulating the compound’s biological effects.
Comparación Con Compuestos Similares
- 1-(3,4-Dimethylphenyl)-2-hydroxycyclobutane-1-carboxylic acid
- 1-(3,4-Dimethylphenyl)-3-hydroxycyclopentane-1-carboxylic acid
- 1-(3,4-Dimethylphenyl)-3-hydroxycyclohexane-1-carboxylic acid
Uniqueness: 1-(3,4-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-8-3-4-10(5-9(8)2)13(12(15)16)6-11(14)7-13/h3-5,11,14H,6-7H2,1-2H3,(H,15,16) |
Clave InChI |
VMUCZQIDFQAEGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(CC(C2)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



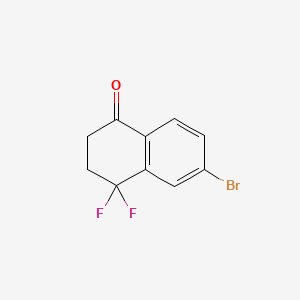
![tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate](/img/structure/B13592026.png)
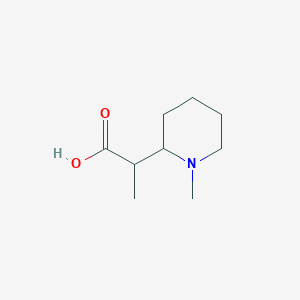
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)
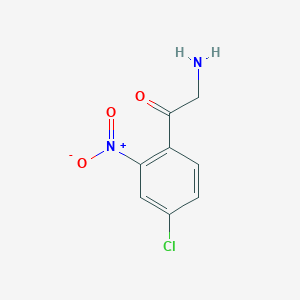
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)


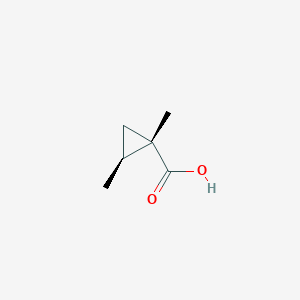
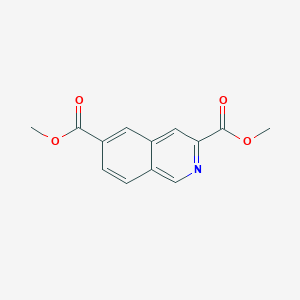
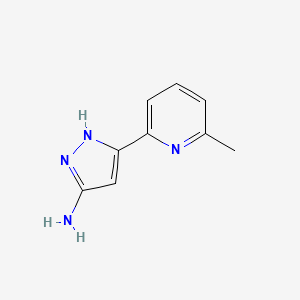
![6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one](/img/structure/B13592084.png)
